Talc

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insol in water, cold acids or in alkalies

Sparingly soluble in acetone, slightly soluble in methanol and isopropyl acetate, very slightly soluble in ethanol, practically insoluble in octanol, and insoluble in water.

Solubility in water: none

Insoluble

Synonyms

Canonical SMILES

Drug Delivery and Medical Research

- Drug carriers: Talc's high surface area and biocompatibility make it suitable for drug delivery systems. Researchers explore its use in encapsulating and delivering medications, including antibiotics, antifungals, and anticancer drugs. Source: Talc-based nanoparticles for targeted drug delivery:

- Cell culture studies: Talc serves as a substrate for cell culture experiments, providing a surface for adherent cell lines to grow and proliferate. This enables researchers to study various cellular processes and responses in a controlled environment. Source: Talc, a Versatile Substrate for Cell Culture

Material Science and Engineering

- Polymer composites: Talc acts as a reinforcing agent in polymer composites, enhancing their mechanical properties like strength, stiffness, and thermal stability. This finds applications in various fields, including automotive parts, construction materials, and electrical insulation. Source: The Use of Talc as a Filler in Polymeric Composites

- Catalysis: Specific types of talc exhibit catalytic properties, facilitating chemical reactions. Researchers investigate their potential in various catalytic applications, including cracking of hydrocarbons and production of biofuels. Source: Recent Advances in the Application of Talc-Based Catalysts

Environmental Research and Remediation

- Sorbent material: Talc's high adsorption capacity makes it useful for removing pollutants from water and soil. Researchers explore its application in removing heavy metals, organic contaminants, and oil spills from environmental matrices. Source: Removal of heavy metal cations by natural talc

- Mineral exploration: Talc's unique geological association with certain minerals helps in mineral exploration. Its presence can indicate the potential presence of valuable deposits of other minerals, such as nickel, chromium, and asbestos. Source: Talc and its industrial applications

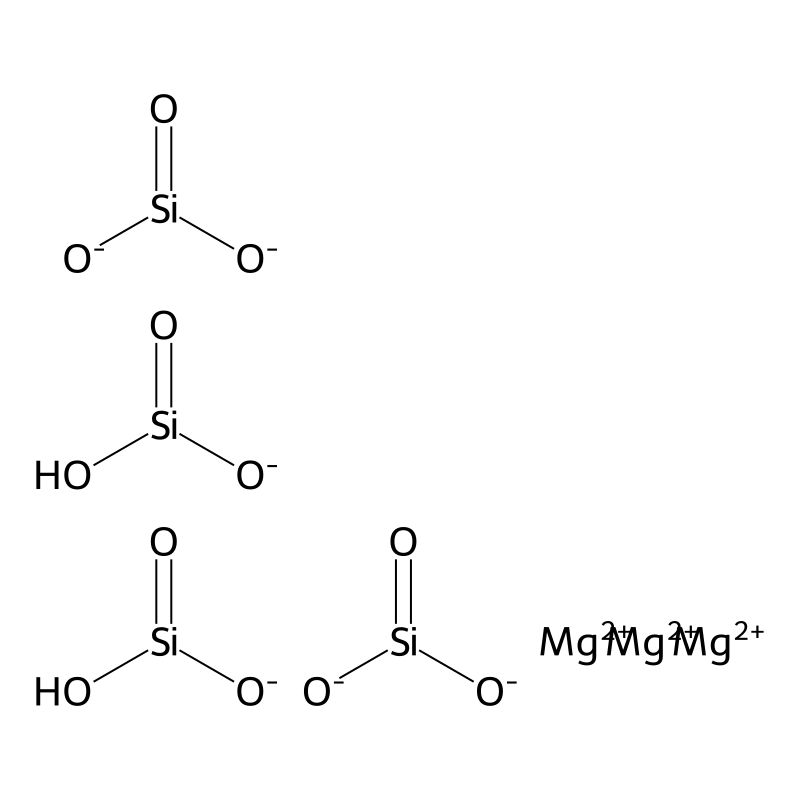

Talc, also known as talcum, is a naturally occurring mineral primarily composed of hydrated magnesium silicate, with the chemical formula . It is characterized by its softness, which gives it a Mohs hardness of 1, making it the softest mineral on the Mohs scale. Talc typically appears in a white to pale green color and has a layered structure that allows for perfect basal cleavage. This mineral forms through metamorphic processes involving magnesium-rich rocks and is commonly found in ultramafic rocks, particularly in regions like the Himalayas and Western Australia .

There is ongoing research into the potential link between the use of genital talc products and ovarian cancer. The International Agency for Research on Cancer (IARC) classifies the perineal use of talc-based body powder as "possibly carcinogenic to humans" []. More research is needed to definitively determine the risks associated with genital talc use.

Talc primarily forms through several metamorphic reactions involving magnesium-rich minerals. The main reactions include:

- Talc Carbonation: This process involves the hydration and carbonation of serpentine:

- Silica-Flooding: Talc can also be generated from dolomite and silica during skarnification:

- Blueschist Metamorphism: In this context, talc can form from magnesium chlorite and quartz:

These reactions highlight talc's formation under specific geological conditions, often involving high pressure and low temperature .

While talc is primarily sourced from natural deposits, synthetic methods have been developed to produce talc-like materials. These methods typically involve:

- Hydrothermal Synthesis: This process involves reacting magnesium salts with silica under controlled temperature and pressure conditions to produce talc-like compounds.

- Solvothermal Methods: Similar to hydrothermal synthesis but using solvents other than water to facilitate the reaction.

These synthetic approaches allow for tailored properties suitable for specific industrial applications .

Talc has a wide range of applications across various industries:

- Cosmetics: Used in products like baby powder and facial powders due to its moisture-absorbing properties.

- Pharmaceuticals: Acts as an excipient in tablets and capsules.

- Plastics: Serves as a filler to enhance mechanical properties and reduce costs.

- Ceramics: Utilized in the production of porcelain and other ceramic materials.

- Food Industry: Employed as an anti-caking agent .

Several minerals share similarities with talc, particularly in their chemical composition or structural characteristics. The following table compares talc with similar compounds:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Talc | Softest mineral; used in cosmetics | |

| Pyrophyllite | Similar layered structure; contains aluminum | |

| Chlorite | Contains hydroxide layers; used in ceramics | |

| Serpentine | Forms from ultramafic rocks; fibrous form |

Uniqueness of Talc

Talc's unique properties stem from its extreme softness, hydrophobicity, and layered crystal structure that contribute to its effectiveness as a lubricant and filler. Unlike pyrophyllite or chlorite, which may contain aluminum or iron, talc's high purity of magnesium silicate makes it particularly valuable in cosmetic applications where safety and inertness are paramount .

Rheological Modifier Mechanisms in Polymer Matrix Reinforcement

Talc’s platelet morphology and high aspect ratio enable significant rheological modifications in polymer matrices. When incorporated into polypropylene (PP), talc increases shear viscosity by imposing geometric constraints on polymer chain mobility. At 30 wt% loading, talc-filled PP exhibits a shear viscosity of $$ 1.2 \times 10^4 \, \text{Pa·s} $$ at $$ 180^\circ \text{C} $$, approximately 40% higher than calcium carbonate (CaCO3)-filled PP under identical conditions [1] [2]. This viscosity enhancement arises from talc’s ability to increase the effective filler volume via particle occlusions, as described by the Maron-Pierce model [2].

Table 1: Shear Viscosity of Talc vs. CaCO3 in PP at 180°C

| Filler Type | 10 wt% (Pa·s) | 20 wt% (Pa·s) | 30 wt% (Pa·s) |

|---|---|---|---|

| Talc | $$ 8.5 \times 10^3 $$ | $$ 1.0 \times 10^4 $$ | $$ 1.2 \times 10^4 $$ |

| CaCO3 | $$ 6.2 \times 10^3 $$ | $$ 7.8 \times 10^3 $$ | $$ 8.6 \times 10^3 $$ |

Talc also suppresses extrudate swell, a measure of melt elasticity, by up to 30% compared to unfilled PP [1]. This reduction correlates with talc’s nucleating effect, which accelerates crystallization and restricts elastic recovery during extrusion [1] [2]. At shear rates exceeding $$ 10^4 \, \text{s}^{-1} $$, talc-filled PP maintains stable flow without melt fracture, whereas CaCO3 composites exhibit surface irregularities at shear stresses above $$ 0.3 \, \text{MPa} $$ [1] [2].

Surface Energy Optimization in Coating Formulations

Talc’s basal plane surface energy ($$ \gammas \approx 25 \, \text{mJ/m}^2 $$) is lower than chlorite ($$ \gammas \approx 45 \, \text{mJ/m}^2 $$), making it inherently hydrophobic [6]. However, surface modifications using stearic acid or silanes (e.g., octyltriethoxysilane) further reduce surface energy to $$ \gamma_s \approx 18 \, \text{mJ/m}^2 $$, enhancing compatibility with nonpolar polymer binders in coatings [4] [6].

Table 2: Surface Energy of Modified Talc

| Modification Agent | Surface Energy (mJ/m²) | Water Contact Angle (°) |

|---|---|---|

| Unmodified Talc | 25 | 75 |

| Stearic Acid | 18 | 105 |

| Octyltriethoxysilane | 20 | 98 |

In polyurethane coatings, talc improves tensile strength by 15–20% at 10–15 wt% loading by reducing macromolecular chain mobility and filling microvoids [5]. The optimal dispersion, achieved via high-shear mixing, minimizes agglomeration and ensures uniform stress distribution during deformation [4].

Tribological Performance Enhancement in Lubricant Additives

Talc’s layered structure facilitates interlayer sliding under shear, reducing the coefficient of friction (CoF) in PP composites by 25–35% compared to unfilled polymers [2] [4]. In lubricant formulations, surface-modified talc particles (1–5 µm) act as solid lubricants, forming a transfer film that reduces wear rates by $$ 7.2 \times 10^{-5} \, \text{mm}^3/\text{Nm} $$ under 10 N load [4]. The platelet orientation parallel to the sliding direction minimizes abrasive wear, while stearic acid coatings reduce particle adhesion to metal surfaces [4].

Dielectric Property Modulation in Electrical Insulation Systems

Talc’s low electrical conductivity ($$ \sigma \approx 10^{-12} \, \text{S/m} $$) and high volume resistivity ($$ \rho_v \approx 10^{15} \, \Omega\cdot\text{cm} $$) make it suitable for insulating composites [4]. In ethylene-propylene-diene monomer (EPDM) cables, 20 wt% talc increases dielectric strength by 12% (to $$ 28 \, \text{kV/mm} $$) by impeding charge migration through its silicate layers [4]. The filler’s thermal stability ($$ \text{decomposition} > 900^\circ \text{C} $$) further prevents dielectric breakdown during overload conditions [4].

Physical Description

Color/Form

Apple-green powder; luster pearly or greasy; feel greasy

White powder.

A layered, hydrated magnesium silicate

Mono- or triclinic ... Pale-green to dark-green or greenish-gray; also white, silvery-white, grey, brownish; translucent; pearly, greasy or dull ... Commonly thin tabular crystals, up to 1 cm in width. Usually massive, fine-grained, compact; also as foliated or fibrous masses or in globular stellate groups

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

2.58-3.83

2.7 g/cm³

2.70-2.80

Odor

Melting Point

900-1000 °C

1700-1800°F

1652°F to 1832°F

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4426 of 4631 companies (only ~ 4.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Therapeutic Uses

...Talc insufflation, either as a poudrage or by using slurry, is recognized as an effective treatment /for spontaneous pneumothorax/.

MeSH Pharmacological Classification

Vapor Pressure

0 mmHg (approx)

Pictograms

Health Hazard

Impurities

Tremolite

Commercial talc often contains other mineral contaminants including crystalline silica as well as amphibole and serpentine forms of asbestos... The upstate New York mines are contaminated with tremolite and anthophyllite. Vermont ... mining ore deposits /are/ without significant asbestos and crystalline silica contamination

Other CAS

Wikipedia

Drug Warnings

/The case of/ ...a young woman with a large, calcified anterior mediastinal mass discovered 18 months following a left talc pleurodesis /is reported/.

Biological Half Life

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

THICKENER; -> JECFA Functional Classes

Health Hazards -> Carcinogens

Cosmetics -> Absorbent; Bulking

Methods of Manufacturing

...Variable amount of other mineral substances... are separated from... /talc/ by mechanical means, such as flotation or elutriation. Talc is then finely powdered, treated with boiling dilute HCl, washed well, and dried.

Depending on the geology and minability of the deposits, talc is extracted either by open-pit mining after removal of the overburden rock layers or by underground mining. ... The processing of talc depends on the type of deposit. Commonly, the first step is selective mining, followed by floatation to separate the talc from other minerals (eg, silicates and carbonates such as magnesite). Finally, the higher grades of talc are subjected to highly developed beneficiation processes (eg, fine grinding, air classification).

General Manufacturing Information

All other chemical product and preparation manufacturing

Asphalt paving, roofing, and coating materials manufacturing

Custom compounding of purchased resin

Electrical equipment, appliance, and component manufacturing

Miscellaneous manufacturing

Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.

Oil and gas drilling, extraction, and support activities

Paint and coating manufacturing

Paper manufacturing

Petroleum lubricating oil and grease manufacturing

Pharmaceutical and medicine manufacturing

Plastic material and resin manufacturing

Plastics product manufacturing

Polymer manufacturing

Rubber product manufacturing

Services

Synthetic rubber manufacturing

Transportation equipment manufacturing

Talc (Mg3H2(SiO3)4): ACTIVE

Natural hydrous magnesium silicate. Compact, massive varieties may be called steatite in distinction from the foliated varieties, which are called talc. Soapstone is an impure variety of steatite.

Talc is nonadsorbent to materials in solution and is chemically inert medium for filtering any liquid, provided it has been purified for this purpose and it is not impalpably fine variety which will pass through filter paper.

Slowly disappearing as popular powder vehicle for major wound therapeutic ingredients.

Talc should never be used as dusting powder for surgical gloves.

For more General Manufacturing Information (Complete) data for TALC (10 total), please visit the HSDB record page.

Analytic Laboratory Methods

Talc determination by IR spectrography.

Interactions

Chronic irritation reaction, fibrosis and granuloma formation were observed histologically after a single application of talc and zinc oxide on the wounded skin of rats.

Subcutaneous inflammation induced by magnesium silicate (talc) leads to the suppression of bone elongation, osteoblast insufficiency, and subsequent bone loss in rats. Since bone and immunological changes in talc granulomatosis are similar to those observed in zinc deficiency, the kinetics of zinc tissue distribution and the afects of zinc supplementation on the development of bone loss in rats with talc induced inflammation /were investigated/. Decrease in serum zinc concentration was observed between 5 and 15 hr in rats with talc granulomatosis. It was paralleled by the accumulation of zinc in the liver and rapid disappearance of osteoblasts from the trabecular bone surfaces. However, talc injected rats supplemented parenterally and orally with zinc sulfate exhibited a decrease in osteoblast trabecular surface comparable to that of unsupplemented rats bearing granulomas despite normalized serum zinc concentrations. Zinc supplementation slightly increased osteoblast trabecular surface in all supplemented groups, but this effect was not significant. It was concluded that zinc is the earliest indicator of the acute phase response in rats with talc granulomatosis. Although zinc appears to be important for the normal function of bone cells, there is no causative relationship between acute zinc deficiency and decreased osteoblast number and activity in rats with talc granulomatosis.

Single 20 mg ip injections of talc plus 2 mg of particulate prednisolone acetate in saline into mice induced significant numbers of multinucleated giant cells within 48 hours. Neither compound alone induced this response. The multinucleated cells arose by cell fusion, and the resultant polykarions exhibited severe chromosomal abnormalities. Prednisone in combination with talc also elicited the formation of multinucleated giant cells. Polykarions were not observed when talc was injected in combination with cortexone acetate, cortisone, or testosterone isobutyrate.